molecular formula C11H13N3 B1526216 (1-benzyl-1H-pyrazol-3-yl)methanamine CAS No. 1005378-65-3

(1-benzyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B1526216
CAS No.: 1005378-65-3
M. Wt: 187.24 g/mol
InChI Key: FNPPCMTXXTXSQK-UHFFFAOYSA-N
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Description

(1-benzyl-1H-pyrazol-3-yl)methanamine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Synthesis and Antimicrobial Evaluation for Certain 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine : This study reports the synthesis of derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, characterized by IR and 1H NMR spectral data. These compounds exhibited variable antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Visagaperumal et al., 2010).

Catalytic and Structural Applications

Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles and Their Catalytic Evaluation : Research on 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives undergoing C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles revealed their catalytic applications. These compounds showed good activity and selectivity in catalytic processes, indicating their utility in organic synthesis and catalysis (Roffe et al., 2016).

Antipsychotic Potential

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as Potential Antipsychotic Agents : A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Alzheimer's Disease Treatment

3-Aryl-1-phenyl-1H-pyrazole Derivatives as Multitarget Directed Ligands : A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their inhibitory activities against acetylcholinesterase and monoamine oxidase, showing good activity in the nanomolar or low micromolar range. These findings support their potential use in the treatment of Alzheimer's disease (Kumar et al., 2013).

Fungicidal and Insecticidal Activities

Synthesis, Fungicidal, and Insecticidal Activities of Beta-Methoxyacrylate-Containing N-acetyl Pyrazoline Derivatives : This study explored the fungicidal and insecticidal activities of pyrazoline derivatives, identifying compounds with significant activity against various pests and fungi. The research highlights the potential of these derivatives in agricultural chemistry (Zhao et al., 2008).

Biochemical Analysis

Biochemical Properties

(1-benzyl-1H-pyrazol-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the biochemical pathways in which this compound is involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and alterations in cellular functions. The compound’s molecular structure allows it to interact with specific targets, thereby modulating their activity and influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . These findings are crucial for determining the appropriate dosage for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s effectiveness and its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall effectiveness in biochemical processes.

Properties

IUPAC Name

(1-benzylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPPCMTXXTXSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005378-65-3
Record name (1-benzyl-1H-pyrazol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.